1,2,3-Tribromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

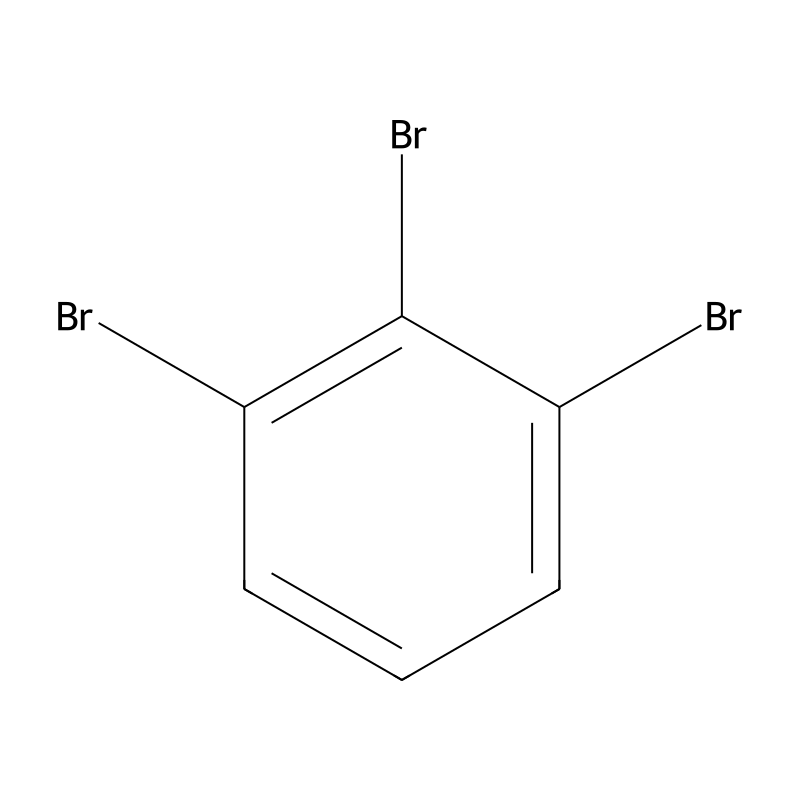

1,2,3-Tribromobenzene is an organobromine compound characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 3 positions. Its chemical formula is , and it is a colorless solid under standard conditions. This compound is one of the isomers of tribromobenzene, with its unique structural arrangement influencing its chemical properties and reactivity. The melting point of 1,2,3-tribromobenzene is approximately 361 K (88 °C) .

Due to the presence of bromine atoms, 1,2,3-Tribromobenzene is likely to exhibit similar hazards to other brominated aromatic compounds. Specific data for 1,2,3-Tribromobenzene might be limited, but general safety precautions for aromatic halides should be followed:

- Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.

- Suspected respiratory irritant: Handle in a well-ventilated fume hood.

- Environmental hazard: Avoid release into the environment. Dispose of waste according to local regulations.

Organic Synthesis:

- Precursor for substituted benzenes: 1,2,3-Tribromobenzene can be used as a starting material for the synthesis of various substituted benzenes. By replacing one or more bromine atoms with other functional groups through chemical reactions, researchers can obtain diverse molecules with specific properties for further study or applications. For instance, it can be used to synthesize triphenylphosphine, a commonly used ligand in organometallic chemistry [].

- Cross-coupling reactions: The presence of the three bromine atoms makes 1,2,3-Tribromobenzene a valuable substrate for cross-coupling reactions, a type of organic reaction that allows the formation of carbon-carbon bonds. These reactions are crucial for creating complex organic molecules with desired functionalities, making 1,2,3-Tribromobenzene a versatile building block in organic synthesis [].

Material Science:

- Liquid crystals: 1,2,3-Tribromobenzene derivatives have been investigated for their potential use in liquid crystals, a state of matter exhibiting properties between those of a solid crystal and a liquid. These materials are crucial for various technological applications, including displays and optical devices. Research suggests that specific modifications of the 1,2,3-Tribromobenzene structure can lead to liquid crystals with desired properties like specific phase transition temperatures or improved alignment properties [, ].

Other Research Applications:

- Biomedical research: Studies have explored the potential use of 1,2,3-Tribromobenzene derivatives as anti-cancer agents or for other therapeutic purposes. However, this area of research is still in its early stages, and further investigation is needed to determine the effectiveness and safety of these compounds [].

- Environmental studies: Some studies have investigated the environmental fate and behavior of 1,2,3-Tribromobenzene, including its persistence and potential degradation pathways in different environmental compartments. This information is crucial for understanding the potential environmental impact of this compound [].

- Suzuki Coupling: It reacts with boronic acids to form biphenyl derivatives.

- Heck Reaction: It can be used in intramolecular reactions to synthesize complex organic structures .

- Photodegradation: Under UV light, it can undergo photodegradation resulting in various dibromobenzene isomers .

Research indicates that halogenated compounds like 1,2,3-tribromobenzene may act as endocrine disruptors. They have been shown to interfere with biochemical pathways involving methylenetetrahydrofolate, potentially affecting metabolic processes . Furthermore, studies suggest that exposure to such compounds can lead to alterations in xenobiotic metabolism .

1,2,3-Tribromobenzene can be synthesized through several methods:

- Bromination of Benzene: Direct bromination of benzene using elemental bromine in the presence of a catalyst.

- Substitution Reactions: Starting from simpler brominated compounds such as aniline or phenol derivatives.

- Alkyne Trimerization: The action of light on bromoacetylene can lead to the formation of this compound through alkyne trimerization .

Studies on the interactions of 1,2,3-tribromobenzene reveal insights into its molecular dynamics and solvent interactions. Research indicates that the compound exhibits unique reorientational dynamics influenced by solvent environments. This has implications for understanding its behavior in biological systems and environmental contexts .

1,2,3-Tribromobenzene shares similarities with other tribromobenzenes but possesses distinct characteristics due to its specific substitution pattern. Here are some comparable compounds:

| Compound Name | Chemical Formula | Melting Point (K) | Unique Features |

|---|---|---|---|

| 1,2,4-Tribromobenzene | 317.7 | Different substitution pattern affecting properties | |

| 1,3,5-Tribromobenzene | 396.0 | Symmetrical structure leading to higher melting point | |

| 1-Bromo-2-nitrobenzene | Varies | Contains a nitro group affecting reactivity |

The unique arrangement of bromine atoms in 1,2,3-tribromobenzene contributes to its specific chemical behavior and applications compared to its isomeric counterparts .

Traditional Halogenation Approaches

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 1,2,3-tribromobenzene through direct halogenation involves electrophilic aromatic substitution reactions. This mechanism proceeds via a two-step process fundamental to aromatic bromination chemistry:

- The electrophilic bromine species (Br⁺) attacks the electron-rich benzene ring, forming a positively charged benzenonium intermediate (σ-complex)

- Deprotonation follows, restoring aromaticity and yielding the substituted product

The reaction mechanism can be represented as:

C₆H₆ + Br₂ → C₆H₅Br + HBr (initial bromination)

C₆H₅Br + Br₂ → C₆H₄Br₂ + HBr (second bromination)

C₆H₄Br₂ + Br₂ → C₆H₃Br₃ + HBr (third bromination)

However, direct bromination presents challenges for obtaining specifically the 1,2,3-isomer due to the directing effects of bromine substituents, which typically favor 1,3,5-substitution patterns.

Regioselective Bromination of Benzene Derivatives

The regioselective synthesis of 1,2,3-tribromobenzene requires careful control of reaction conditions and selection of appropriate precursors. While direct bromination of benzene tends to produce different isomers, studies have shown that regioselectivity can be achieved through carefully controlled conditions.

The influence of substituents plays a crucial role in directing bromination. According to research by Holleman, π-donor substituents (πDS) facilitate para electrophilic aromatic bromination, while π-acceptor substituents (πAS) inhibit para bromination. To achieve the 1,2,3-substitution pattern, regioselective approaches must overcome the inherent directing effects of the initial bromine substituents.

Various reagent systems that can be employed for controlled bromination include:

- N-bromosuccinimide (NBS) with silica gel

- Bromine (Br₂) generated in situ in Cu(NO₃)₂/HBr/O₂/H₂O systems

- LiBr/ceric ammonium nitrate (CAN) combinations

Diazonium Salt-Mediated Synthetic Routes

Diazotization of Tribromoaniline Precursors

A more controlled approach to synthesizing 1,2,3-tribromobenzene involves diazonium salt intermediates, typically starting with 4-nitroaniline. This multi-step synthesis pathway offers greater regiocontrol than direct bromination:

- Bromination of 4-nitroaniline using bromine in acetic acid, introducing two bromine atoms at positions 2 and 6 relative to the amino group

- Diazotization of the amino group using sodium nitrite (NaNO₂) and hydrobromic acid (HBr) to form a diazonium salt

- Sandmeyer reaction replacing the diazonium group with a third bromine atom

The detailed transformation proceeds as follows:

- 4-Nitroaniline → 2,6-Dibromo-4-nitroaniline (via bromination)

- 2,6-Dibromo-4-nitroaniline → 2,6-Dibromo-4-nitrobenzenediazonium salt (via diazotization)

- Diazonium salt → 1,2,3-Tribromobenzene (via Sandmeyer reaction and reduction)

Sandmeyer Reaction Modifications for Bromine Introduction

The Sandmeyer reaction is critical for introducing the third bromine atom when synthesizing 1,2,3-tribromobenzene. This copper-mediated reaction converts an aryl diazonium salt to the corresponding aryl bromide:

Ar-N₂⁺ + CuBr → Ar-Br + N₂ + Cu⁺

For optimal yields in 1,2,3-tribromobenzene synthesis, several modifications to the classic Sandmeyer conditions have been developed:

- Precise temperature control to minimize side reactions

- Copper catalyst modifications to enhance reactivity

- Addition of stabilizing agents for the diazonium intermediate

An alternative approach described in German literature involves starting with p-nitroaniline, which is brominated at positions 2 and 6, followed by a Sandmeyer reaction to replace the amino group with bromine. The resulting 3,4,5-tribromnitrobenzene is reduced to 3,4,5-tribromaniline, and finally, the amino group is removed after diazotization.

Novel Catalytic Systems for Tribromobenzene Formation

Transition Metal-Catalyzed Cross-Coupling Strategies

Recent advances in transition metal catalysis have opened new avenues for the synthesis of 1,2,3-tribromobenzene. A notable development is the sustainable aerobic bromination promoted by ionic liquids in catalytic amounts with controllable chemoselectivity.

Research indicates that butyl pyridinium can stabilize NO₃⁻, making the catalyst directly recyclable. Radical intermediates appear to play a key role in the pathway, as evidenced by the effects of radical scavengers like BHT (2,6-di-tert-butyl-4-methylphenol) and promoters such as benzoyl peroxide (BPO).

The ionic liquid-catalyzed bromination offers several advantages:

- Environmentally friendlier conditions

- Lower catalyst loadings

- Enhanced control over isomer distribution

- Potential for recycling catalytic systems

Photochemical Synthesis Advancements

Photochemical synthesis represents an emerging approach for preparing 1,2,3-tribromobenzene. This method utilizes light energy to drive chemical reactions under milder conditions than traditional thermal approaches:

- Benzene and bromine are introduced into a photoreactor along with a photosensitizer (such as rose red)

- The mixture is irradiated with ultraviolet or visible light, driving the bromination reaction

- Inert gas is introduced to remove air and create an optimal reaction environment

- The reaction temperature is maintained between 80-100°C

- Reaction time typically ranges from 3-5 hours

The chemical equation for this process can be represented as:

C₆H₆ + 3Br₂ (light) → C₆H₃Br₃ + 3HBr

Photochemical synthesis offers the advantages of milder reaction conditions and potentially higher selectivity compared to traditional thermal bromination methods.

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

The choice of solvent significantly impacts both the yield and purity of 1,2,3-tribromobenzene synthesis. Various solvents have been investigated for bromination reactions:

For instance, when synthesizing 1,2,3-tribromobenzene through diazonium chemistry, the use of acetonitrile at -30°C, followed by warming to room temperature, has been shown to provide high regioselectivity.

Temperature-Dependent Isomer Control

Temperature control is critical for achieving selective formation of 1,2,3-tribromobenzene over other isomers. Research has demonstrated that temperature significantly affects the regioselectivity of bromination reactions:

- Lower temperatures (-30°C) favor para-selective bromination, which can be advantageous when working with specific precursors for 1,2,3-tribromobenzene synthesis

- Higher temperatures promote ortho-bromination and may decrease selectivity

- Controlled warming from low temperature to room temperature can optimize reaction completion while maintaining selectivity

An illustrative example comes from the regiospecific electrophilic aromatic bromination of compound 17 in the synthesis of quinocarcin, where bromination at the lowest effective temperature displayed high para/ortho selectivity. When performed at higher temperatures, ortho isomers formed due to increased effective collisions at the position ortho to the tert-butyldimethylsilyloxyl group.

Physical Properties and Structural Characteristics

1,2,3-Tribromobenzene possesses distinct physical and chemical properties that differentiate it from other tribromobenzene isomers:

| Property | 1,2,3-Tribromobenzene | 1,2,4-Tribromobenzene | 1,3,5-Tribromobenzene |

|---|---|---|---|

| Alternative name | vic-Tribromobenzene | asym-Tribromobenzene | sym-Tribromobenzene |

| CAS Number | 608-21-9 | 615-54-3 | 626-39-1 |

| Molecular Weight | 314.80 g·mol⁻¹ | 314.80 g·mol⁻¹ | 314.80 g·mol⁻¹ |

| Melting Point | 87-88°C | 44.5°C | 122.8°C |

| Boiling Point | 284.6±20.0°C | 275°C | 271°C |

| Molecular Symmetry | C₂ᵥ | C₁ | D₃ₕ |

| Density | 2.3±0.1 g/cm³ | Not specified | Not specified |

| Physical State | Solid at room temperature | Solid at room temperature | Solid at room temperature |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water |

The melting point differences between tribromobenzene isomers align with Carnelley's rule, which correlates molecular symmetry with melting point. The highest melting point belongs to 1,3,5-TBB (396.0 K, D₃ₕ symmetry), followed by 1,2,3-TBB (361.0 K, C₂ᵥ symmetry), and finally 1,2,4-TBB (317.7 K, C₁ symmetry).

These melting point differences can be attributed to the cohesion forces and intermolecular interactions in the crystal structure. Higher molecular symmetry provides better access to the bromine atoms for specific optimum interactions, correlating with higher melting points.

Interaction with Methylenetetrahydrofolate Pathways

Research has established that 1,2,3-tribromobenzene demonstrates significant potential to interfere with methylenetetrahydrofolate-dependent biochemical pathways [2]. Studies utilizing folate model compounds have shown that halogenated aromatic compounds, including tribromobenzene isomers, can act as hydride acceptors, thereby disrupting the normal function of methylenetetrahydrofolate in cellular processes [2] [3]. The mechanism involves a halide-hydride exchange reaction where methylenetetrahydrofolate models donate hydride ions to the bromine-substituted benzene ring, leading to depletion of this essential cofactor [4].

Methylenetetrahydrofolate plays crucial roles in folate-dependent DNA methylation, purine and pyrimidine synthesis, and amino acid metabolism [2] [5]. The interference by 1,2,3-tribromobenzene with these pathways suggests potential disruption of fundamental cellular processes including DNA synthesis and repair, homocysteine metabolism, and nucleotide biosynthesis [5]. Experimental evidence indicates that this interaction occurs rapidly under biomimetic conditions, with the compound showing particular reactivity toward the methylenetetrahydrofolate cofactor system [2] [6].

The endocrine disruption potential through methylenetetrahydrofolate pathway interference represents a novel mechanism distinct from classical nuclear receptor-mediated effects. This pathway disruption may contribute to reproductive and developmental abnormalities observed in organisms exposed to brominated aromatic compounds [2] [4]. The implications extend beyond direct hormonal effects to encompass epigenetic modifications and altered gene expression patterns that could manifest as endocrine-disrupting phenotypes [5].

Receptor-Mediated Cytochrome P450 1A Induction

1,2,3-tribromobenzene exhibits significant capacity to induce cytochrome P450 1A enzymes through aryl hydrocarbon receptor activation [7] [8] [9]. The compound acts as a ligand for the aryl hydrocarbon receptor, leading to enhanced transcription of cytochrome P450 1A1 and cytochrome P450 1A2 genes [7] [8]. This induction mechanism involves nuclear translocation of the aryl hydrocarbon receptor complex and subsequent binding to xenobiotic response elements in the promoter regions of target genes [9].

Studies in multiple species have demonstrated that 1,2,3-tribromobenzene exposure results in dose-dependent increases in cytochrome P450 1A mRNA expression and enzyme activity [8] [9]. The induction occurs at environmentally relevant concentrations, with significant effects observed at concentrations as low as 0.01 parts per billion in aquatic organisms [8]. The response exhibits tissue-specific patterns, with highest induction levels typically observed in liver, followed by heart and intestine [8].

The cytochrome P450 1A induction pathway represents a key mechanism for metabolic activation of the parent compound and generation of reactive metabolites. This process can lead to formation of DNA-reactive intermediates and oxidative stress, contributing to the overall toxicological profile of 1,2,3-tribromobenzene [9]. The induction also affects metabolism of endogenous hormones and other xenobiotics, potentially leading to altered pharmacokinetics and enhanced toxicity of co-exposed compounds [10].

Xenobiotic Metabolism Studies

Hepatic Biotransformation Pathways

Hepatic biotransformation of 1,2,3-tribromobenzene occurs primarily through Phase I oxidative metabolism mediated by cytochrome P450 enzymes [11] [12] [13]. The compound undergoes hydroxylation reactions, typically at positions adjacent to bromine substituents, leading to formation of hydroxylated metabolites that retain variable degrees of bromine substitution [12] [13]. These Phase I metabolites subsequently undergo Phase II conjugation reactions, including glucuronidation and sulfation, to facilitate excretion [13].

Studies in rat liver microsomes have demonstrated that 1,2,3-tribromobenzene metabolism involves multiple cytochrome P450 isoforms, with cytochrome P450 1A and cytochrome P450 2B subfamilies playing predominant roles [11] [13]. The metabolic rate varies significantly with concentration, showing saturable kinetics at higher exposure levels [13]. Formation of glutathione conjugates has been observed, particularly under conditions of oxidative stress or glutathione depletion [12].

The biotransformation process generates reactive intermediates that can bind covalently to cellular macromolecules, including proteins and nucleic acids [12]. This bioactivation mechanism contributes to the hepatotoxic potential of 1,2,3-tribromobenzene, with studies showing elevation of liver enzymes and histopathological changes following exposure [12] [13]. The metabolic pathway also involves formation of brominated metabolites that retain significant biological activity and may contribute to the overall toxicological profile [13].

Species-Specific Metabolic Differences

Significant interspecies variation exists in the metabolism of 1,2,3-tribromobenzene, with marked differences observed between rodents, aquatic species, and humans [14] [15]. Mice demonstrate greater overall metabolic capacity compared to rats, with enhanced formation of hydroxylated metabolites and more rapid clearance [12] [14]. Fish species show particularly pronounced differences, with some species exhibiting limited metabolic capacity and consequently higher bioaccumulation potential [14] [16].

Human liver microsomes display intermediate metabolic activity compared to rodent systems, with notable individual variation in enzymatic capacity [15]. The cytochrome P450 enzyme profile in humans differs significantly from rodents, with cytochrome P450 1A2 playing a more prominent role in human metabolism [10]. This difference has implications for risk assessment and extrapolation of toxicological data from animal studies to human exposure scenarios [15].

Aquatic organisms demonstrate species-specific metabolic patterns that correlate with their evolutionary history and environmental adaptations [14] [16]. Cold-water fish species generally show reduced metabolic rates compared to warm-water species, while marine species often exhibit enhanced Phase II conjugation capacity compared to freshwater species [14] [16]. These metabolic differences directly influence bioaccumulation potential and toxicological sensitivity across different aquatic ecosystems [16] [17].

Ecotoxicological Impact Assessment

Terrestrial Ecosystem Exposure Models

Terrestrial exposure to 1,2,3-tribromobenzene occurs through multiple pathways, with atmospheric deposition representing the primary route for long-range transport and environmental distribution [20] [21]. The compound's estimated vapor pressure of 3.4 × 10⁻⁵ millimeters of mercury indicates moderate volatility, facilitating atmospheric transport and subsequent deposition in terrestrial ecosystems [20].

Soil contamination represents a significant exposure pathway, particularly in areas adjacent to industrial sources or waste disposal sites [20] [21]. The compound exhibits strong soil adsorption characteristics, with an estimated organic carbon partition coefficient of 9.3 × 10⁴, indicating low mobility in soil systems [20]. This high adsorption capacity results in persistent soil contamination and potential for bioaccumulation in soil-dwelling organisms [20].

Plant uptake of 1,2,3-tribromobenzene occurs through root absorption and translocation, with accumulation patterns varying significantly among plant species [20]. The compound shows limited volatilization from plant surfaces due to its moderate vapor pressure, resulting in tissue accumulation and potential transfer to herbivorous organisms [20]. Modeling studies predict half-lives ranging from months to years in terrestrial systems, depending on environmental conditions and biodegradation rates [20] [21].

Data Tables

| Compound | Methylenetetrahydrofolate Interaction | Receptor-Mediated CYP1A Induction | Endocrine Disruption Potency |

|---|---|---|---|

| 1,2,3-Tribromobenzene | Interferes with biochemical pathways | Aryl hydrocarbon receptor activation | Moderate to high |

| 1,3,5-Tribromobenzene | Reduces hydrocarbons rapidly | Induces CYP1A1 and CYP1A2 | Moderate to high |

| 1,2,4-Tribromobenzene | Demonstrated pathway interference | Induces CYP1A via receptor pathway | Moderate to high |

| Bisphenol A | No direct interaction reported | Weak CYP1A induction | High |

| TCDD | No direct interaction reported | Strong CYP1A induction | Very high |

| Study System | Biotransformation Rate | Phase I Metabolism | Phase II Conjugation | Species Differences |

|---|---|---|---|---|

| Rat liver microsomes | Moderate | CYP450-mediated | Glucuronidation | Moderate |

| Human liver microsomes | Variable | CYP450-mediated | Sulfation/Glucuronidation | High |

| Mouse hepatocytes | High | CYP450-mediated | Glutathione conjugation | Moderate |

| Fish liver | Species-dependent | CYP450-mediated | Species-specific | Very high |

| Bacterial systems | Slow | Limited | Minimal | Moderate |

| Aquatic System | Bioconcentration Factor (BCF) | Lipophilicity (log Kow) | Bioaccumulation Potential | Trophic Transfer |

|---|---|---|---|---|

| Freshwater fish | 10³-10⁴ | 4.5-5.5 | High | Documented |

| Marine fish | 10²-10³ | 4.5-5.5 | Moderate to high | Documented |

| Invertebrates | 10¹-10² | 4.5-5.5 | Moderate | Limited |

| Algae | 10¹-10² | 4.5-5.5 | Low to moderate | Minimal |

| Sediment organisms | 10⁴-10⁵ | 4.5-5.5 | Very high | Significant |

| Exposure Route | Relative Importance | Persistence (half-life) | Mobility | Bioavailability |

|---|---|---|---|---|

| Atmospheric deposition | High | Months to years | Moderate | Moderate |

| Soil contamination | Very high | Years to decades | Low | Low |

| Plant uptake | Moderate | Months | High | High |

| Groundwater migration | Low | Years | Low to moderate | Low |

| Biosolid application | Moderate | Months to years | Moderate | Moderate |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant